molecular formula C23H22N2O4S B11008578 Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11008578
M. Wt: 422.5 g/mol
InChI Key: OMKMWTVSRJHJQB-UHFFFAOYSA-N
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Description

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a central thiazole ring substituted with:

  • A methyl carboxylate at position 4, which may influence electronic properties and metabolic stability.
  • A 2,3-dihydrobenzofuran-6-ylacetyl amino moiety at position 2, contributing to hydrogen-bonding capabilities and structural rigidity.

However, direct pharmacological data are absent in the provided evidence. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP-III) for precise conformation analysis .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-28-22(27)21-19(10-8-15-5-3-2-4-6-15)30-23(25-21)24-20(26)14-16-7-9-17-11-12-29-18(17)13-16/h2-7,9,13H,8,10-12,14H2,1H3,(H,24,25,26)

InChI Key

OMKMWTVSRJHJQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(CCO3)C=C2)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves multiple steps, starting with the preparation of the benzofuran core. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic structures . The reaction conditions typically involve the use of a radical initiator and a suitable solvent under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues in Thiazole-Based Chemistry

The compound shares functional similarities with thiazole derivatives documented in pharmacopeial and pesticidal literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Features Functional Groups Potential Applications Reference
Target Compound Thiazole with benzofuran, phenylethyl, and methyl carboxylate Amide, ester, aromatic ether Hypothesized: Enzyme inhibition, antimicrobial N/A
Thiazol-5-ylmethyl carbamates () Thiazole with carbamate and hydroperoxypropan-2-yl groups Carbamate, hydroperoxide, urea Antiviral or anticancer agents (speculative)
Metsulfuron-methyl () Triazinyl-sulfonylurea herbicide Sulfonylurea, triazine, methyl ester Herbicide (acetolactate synthase inhibition)
Key Observations:

Thiazole Core Modifications :

  • The target compound’s 2-phenylethyl group distinguishes it from ’s thiazol-5-ylmethyl carbamates, which feature hydroperoxide and urea groups. This substitution likely alters solubility and target selectivity.
  • Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target lacks a triazine ring, reducing similarity to classical agrochemicals .

Hydrogen-Bonding Networks: The benzofuran-acetyl amino group enables hydrogen-bond donor/acceptor interactions, akin to carbamates in . Such patterns are critical in crystal packing and supramolecular assembly .

Biological Relevance :

  • Thiazole derivatives in are linked to therapeutic applications, whereas the target compound’s phenylethyl group may confer CNS activity (e.g., crossing the blood-brain barrier).

Crystallographic and Computational Insights

  • SHELX Refinement : The compound’s complex substituents necessitate high-resolution crystallography for accurate bond-length and angle determination. SHELXL’s robustness in small-molecule refinement makes it ideal for such analyses .
  • ORTEP-III Visualization : The graphical interface of ORTEP-III would aid in mapping steric interactions between the phenylethyl group and adjacent residues .

Biological Activity

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S and a molecular weight of approximately 422.5 g/mol. Its structure features a thiazole ring, an acetylamino group derived from benzofuran, and a phenylethyl substituent, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazole and benzofuran moieties exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study identified related thiazole derivatives with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv . While specific data for the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

Thiazole-containing compounds have been extensively studied for their anticancer properties. The presence of the thiazole ring has been linked to cytotoxic activity against several cancer cell lines. For example, compounds with similar structures demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin . The unique combination of thiazole and benzofuran in this compound may enhance its anticancer activity through multiple mechanisms, including apoptosis induction and inhibition of cancer cell proliferation.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Cell Cycle Arrest : Thiazole derivatives often induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

A recent investigation into thiazole derivatives revealed their potential as anti-tubercular agents. In this study, various thiazole-based compounds were synthesized and tested for their activity against M. tuberculosis. The results indicated that modifications to the thiazole ring significantly impacted biological activity .

Compound NameStructural FeaturesNotable Activities
Methyl 5-methylthiazole-4-carboxylateThiazole ringAntimicrobial
Benzofuran derivativesBenzofuran coreAnticancer
Methyl 2-amino-5-benzylthiazole-4-carboxylateThiazole ringAnti-tubercular

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